

# A Comprehensive Technical Guide to the Spectroscopic Data of 3-Phenanthrol

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## Compound of Interest

Compound Name: 3-Phenanthrol

Cat. No.: B023604

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This guide provides an in-depth analysis of the spectroscopic data for **3-Phenanthrol** (also known as 3-hydroxyphenanthrene), a metabolite of phenanthrene.[1][2] The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering both quantitative data and the methodologies for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For **3-Phenanthrol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide critical insights into its carbon-hydrogen framework.

The  $^1\text{H}$  NMR spectrum reveals information about the chemical environment of the hydrogen atoms in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **3-Phenanthrol**

Chemical Shift ( $\delta$ ) in ppm	Description
8.53 - 8.48	Multiplet
8.02 - 8.01	Multiplet
7.88 - 7.77	Multiplet
7.68 - 7.55	Multiplet
7.17 - 7.14	Multiplet

Data sourced from PubChem CID 95724.[3]

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **3-Phenanthrol**

Chemical Shift ( $\delta$ ) in ppm
154.32
132.43
131.89
130.30
129.53
128.54
126.82
126.75
126.55
126.19
124.59
122.74
116.68
106.95

Data sourced from PubChem CID 95724.[3]

The following protocol outlines the typical procedure for acquiring NMR spectra of a solid sample like **3-Phenanthrol**.

- **Sample Preparation:** A small quantity of **3-Phenanthrol** is dissolved in a deuterated solvent. For the data presented, Chloroform-d ( $\text{CDCl}_3$ ) was used.[3] Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[4]
- **Instrumentation:** The spectra were acquired on a JEOL spectrometer.[3] The  $^1\text{H}$  NMR spectrum was recorded at a frequency of 400 MHz, and the  $^{13}\text{C}$  NMR spectrum was recorded at 100.54 MHz.[3]

- **Data Acquisition:** The prepared sample in an NMR tube is placed into the spectrometer's magnet. For  $^{13}\text{C}$  NMR, due to the low natural abundance of the  $^{13}\text{C}$  isotope (1.1%), multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.[5][6]
- **Data Processing:** The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final spectrum for analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of **3-Phenanthrol** is characterized by absorption bands corresponding to its hydroxyl and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for **3-Phenanthrol**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
~3600	O-H Stretch (free)	Phenolic Hydroxyl
3500-3200	O-H Stretch (H-bonded)	Phenolic Hydroxyl
3100-3000	C-H Stretch	Aromatic Ring
1600-1450	C=C Stretch	Aromatic Ring
~1200	C-O Stretch	Phenolic Ether
900-675	C-H Bending (out-of-plane)	Aromatic Ring

Note: The specific peak values for **3-Phenanthrol** were not available. The data presented are typical ranges for the functional groups present in the molecule.[7][8]

The provided data was obtained using the KBr wafer (or disc) technique.[3]

- **Sample Preparation:** Approximately 1-2 mg of solid **3-Phenanthrol** is finely ground in an agate mortar. About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)

powder is added and thoroughly mixed with the sample.[9]

- **Disc Formation:** The mixture is transferred to a die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.[9][10] The transparency is crucial to allow infrared radiation to pass through.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (of air or a pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber ( $\text{cm}^{-1}$ ).[8]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated  $\pi$ -electron systems, such as the aromatic rings in **3-Phenanthrol**.

The UV-Vis spectrum of **3-Phenanthrol** is expected to show absorptions characteristic of its extended aromatic system. The presence of the hydroxyl group can also influence the absorption maxima. While a specific spectrum for **3-Phenanthrol** is not readily available, data from similar compounds like phenol and other phenanthrene derivatives allow for an educated prediction.[11]

Table 4: Expected UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ ) for **3-Phenanthrol**

Expected $\lambda_{\text{max}}$ Range (nm)	Transition Type	Chromophore
~250 - 280	$\pi \rightarrow \pi$	Phenanthrene Ring System
~300 - 350	$\pi \rightarrow \pi$	Extended Conjugation

Note: These are estimated values. Phenol exhibits a  $\lambda_{\text{max}}$  at 275 nm.[12] The extended conjugation in the phenanthrene structure is expected to cause a bathochromic (red) shift to longer wavelengths compared to simpler aromatic compounds like benzene, which shows primary bands around 184 nm and 204 nm, and a secondary band at 255 nm.[13]

The standard procedure for obtaining a UV-Vis spectrum is as follows:

- **Solvent Selection:** A solvent that does not absorb in the UV-Vis region of interest must be chosen. Common solvents include ethanol, methanol, cyclohexane, and water.[\[14\]](#)
- **Sample Preparation:** A dilute solution of **3-Phenanthrol** is prepared by dissolving a precisely weighed amount of the compound in the chosen solvent to a known volume.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is typically used.[\[15\]](#)
- **Data Acquisition:** A cuvette filled with the pure solvent is placed in the reference beam path to serve as a blank. An identical cuvette containing the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths (e.g., 200-400 nm) and records the absorbance at each wavelength. The absorbance of the blank is automatically subtracted from the sample's absorbance.[\[15\]](#)

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Phenanthrol**.

## General Workflow for Spectroscopic Analysis of 3-Phenanthrol

[Click to download full resolution via product page](#)Caption: Workflow for the spectroscopic analysis of **3-Phenanthrol**.

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